![molecular formula C14H18N6O B2816579 1-cyclopentyl-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea CAS No. 2034532-59-5](/img/structure/B2816579.png)
1-cyclopentyl-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
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Description
1-cyclopentyl-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of urea derivatives and has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthetic Chemistry: Scaffold-Hopping Strategies
The synthesis and modification of compounds like this one play a crucial role in drug discovery. Researchers employ scaffold-hopping strategies to generate novel molecules with improved properties. The development of 1H-pyrazolo[3,4-d]pyrimidine derivatives, including the mentioned compound, contributes to the field of synthetic chemistry .
Kinase Inhibitors: Targeting PKB (AKT) and Related Kinases
The compound’s structure suggests potential as a kinase inhibitor. Specifically, its pyrazolo[3,4-d]pyrimidine core may interact with ATP-binding sites in kinases. Researchers have optimized lipophilic substitutions to create ATP-competitive, nanomolar inhibitors with selectivity for PKB (AKT) over closely related kinases like PKA .
Cell Signaling and Survival: PI3K Pathway Modulation
The compound’s triazole moiety may influence cell signaling pathways. For instance, PI3K can phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 plays a critical role in cell survival, growth, proliferation, and metabolism .
Drug Resistance Mechanisms: Overcoming Resistance
Understanding drug resistance mechanisms is essential. This compound’s dual inhibition of ERK and PI3K pathways addresses both on-target (target kinase mutations) and by-pass (alternative signaling pathways) resistance mechanisms .
Medicinal Chemistry in China: Research Context
The research on this compound contributes to the broader field of medicinal chemistry, particularly in China. Collaborations between institutions like the State Key Laboratory of Natural Medicines and the Jiangsu Key Laboratory of Drug Design and Optimization drive advancements in cancer therapeutics .
properties
IUPAC Name |
1-cyclopentyl-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c21-14(17-11-3-1-2-4-11)16-9-12-10-20(19-18-12)13-5-7-15-8-6-13/h5-8,10-11H,1-4,9H2,(H2,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJBANNCXXRNBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea |
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